BenchChemオンラインストアへようこそ!

7-Hydroxy Warfarin |A-D-Glucuronide

Regioselectivity Glucuronidation Kinetics

This product is the definitive analytical reference standard for 7-hydroxywarfarin glucuronidation studies. Unlike generic hydroxywarfarin glucuronides, this compound specifically represents the kinetically favored C7-glucuronide conjugate formed by UGT1A1 and UGT1A10. Its use is essential for accurate LC-MS/MS method validation, UGT enzyme kinetic profiling (Km, Vmax, Ki), and pharmacogenetic assessments (e.g., UGT1A1*28). >70% of 7-hydroxywarfarin is excreted as this glucuronide, making it indispensable for determining true metabolic clearance. Substitution with 6-, 8-, or 4'-hydroxywarfarin glucuronides is scientifically invalid due to distinct isoform specificities and excretion patterns. Secure your supply of this regio- and enantioselective marker to ensure assay fidelity and regulatory-grade data.

Molecular Formula C25H24O11
Molecular Weight 500.4 g/mol
CAS No. 24579-17-7
Cat. No. B1512260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Warfarin |A-D-Glucuronide
CAS24579-17-7
Molecular FormulaC25H24O11
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O
InChIInChI=1S/C25H24O11/c1-11(26)9-15(12-5-3-2-4-6-12)17-18(27)14-8-7-13(10-16(14)35-24(17)33)34-25-21(30)19(28)20(29)22(36-25)23(31)32/h2-8,10,15,19-22,25,27-30H,9H2,1H3,(H,31,32)/t15?,19-,20-,21+,22-,25+/m0/s1
InChIKeyHGQPQZDYDCOEEI-LWNSMTRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy Warfarin β-D-Glucuronide (CAS 24579-17-7) for Quantitative Warfarin Metabolism Studies


7-Hydroxy Warfarin β-D-Glucuronide (CAS 24579-17-7) is a Phase II glucuronide conjugate of the primary warfarin metabolite, 7-hydroxywarfarin. This compound represents a critical terminal excretion product formed through the sequential actions of cytochrome P450 (CYP) oxidation and UDP-glucuronosyltransferase (UGT) conjugation, with UGT1A1 and UGT1A10 being the major hepatic and extrahepatic isoforms responsible for its formation [1]. As a key marker in the human warfarin metabolic network, it is primarily excreted in urine, where 7-hydroxywarfarin is predominantly found in its glucuronidated form [2]. It serves as an essential analytical reference standard for quantifying UGT activity and assessing the complete metabolic clearance of warfarin .

Why 7-Hydroxy Warfarin β-D-Glucuronide (CAS 24579-17-7) Cannot Be Substituted with Generic Warfarin Metabolite Standards


In the warfarin metabolic network, regio- and enantioselectivity are fundamental determinants of both enzymatic clearance and analytical specificity. Generic substitution with other hydroxywarfarin glucuronides (e.g., 6-, 8-, or 4′-hydroxywarfarin glucuronides) is not scientifically valid due to substantial differences in their formation kinetics, excretion patterns, and the distinct UGT isoforms that catalyze their conjugation [1]. Crucially, 7-hydroxywarfarin undergoes glucuronidation at both its C4 and C7 hydroxyl groups, with C7-glucuronidation being kinetically favored over C4-conjugation [2]. Furthermore, glucuronidation of its R- and S-enantiomers is catalyzed by different UGT isoforms with varying efficiencies, and these enantiomers exhibit mutual inhibition [3]. These compound-specific features preclude the use of structurally similar but kinetically distinct metabolites as proxies in quantitative assays.

Quantitative Evidence for Selecting 7-Hydroxy Warfarin β-D-Glucuronide (CAS 24579-17-7) Over Alternatives


Regioselectivity: C7-Glucuronidation Dominates Over C4-Conjugation

7-Hydroxywarfarin undergoes glucuronidation at two distinct sites (C4 and C7 hydroxyl groups), producing two regioisomeric glucuronides. Kinetic analysis in human liver microsomes (HLMs) demonstrates a strong regioselective preference for C7-glucuronidation over C4-glucuronidation. For R-7-hydroxywarfarin, the intrinsic clearance (Cl_int) for C7-glucuronidation is substantially higher, and for S-7-hydroxywarfarin, C7-glucuronidation exhibits a Vmax/Km ratio more than 3-fold greater than that for C4-conjugation [1].

Regioselectivity Glucuronidation Kinetics

Excretion Profile: Predominant Glucuronidation Differentiates 7- from 4′- and 8-Hydroxywarfarin

The extent of glucuronidation varies markedly among warfarin metabolites. In a human study quantifying urinary excretion profiles, 7-hydroxywarfarin was predominantly excreted as its glucuronide conjugate. Specifically, >70% of total urinary 7-hydroxywarfarin was recovered in the glucuronidated form, a pattern shared only with 6-hydroxywarfarin. In stark contrast, 4′-hydroxywarfarin and 8-hydroxywarfarin were primarily excreted as unconjugated parent compounds, with glucuronides representing minor urinary species [1].

Metabolism Excretion Pharmacokinetics

Enzyme Kinetics: UGT1A10 F90A Mutant Abolishes 7-Hydroxywarfarin Glucuronidation

Site-directed mutagenesis studies on the extrahepatic enzyme UGT1A10 have identified phenylalanine-90 (F90) as a critical residue for the glucuronidation of 7-hydroxywarfarin. Replacement of F90 with alanine (F90A) results in a complete loss of enzymatic activity toward this substrate. In contrast, the same F90A mutation has no effect on the glucuronidation of 8-hydroxywarfarin, demonstrating a substrate-specific binding requirement [1].

Enzymology UGT1A10 Mutagenesis

Enantioselective Kinetics: R-7-Hydroxywarfarin Glucuronidation is More Efficient than S-Enantiomer

Glucuronidation of 7-hydroxywarfarin is enantioselective. In human liver microsomes, the intrinsic clearance (Cl_int) for total glucuronidation (C4 + C7) of R-7-hydroxywarfarin is significantly higher than that for S-7-hydroxywarfarin. Furthermore, this enantioselectivity is isoform-specific: UGT1A10 exhibits a markedly higher capacity for R-7-hydroxywarfarin glucuronidation, whereas UGT1A1 shows a higher capacity for the S-enantiomer [1][2].

Enantioselectivity Stereochemistry UGT

Isoform Specificity: UGT1A1 is the Primary Hepatic Catalyst for S-7-Hydroxywarfarin Glucuronidation

Among the UGT1A family, UGT1A1 demonstrates a uniquely high capacity for glucuronidating S-7-hydroxywarfarin. In recombinant enzyme assays, the intrinsic clearance (Vmax/Km) of UGT1A1 toward S-7-hydroxywarfarin exceeds that of other tested isoforms, and correlation analysis with a panel of phenotyped human liver microsomes (n=54) confirms UGT1A1 as the predominant hepatic isoform responsible for this reaction [1].

Pharmacogenetics UGT1A1 Isoform

Primary Research and Industrial Applications for 7-Hydroxy Warfarin β-D-Glucuronide (CAS 24579-17-7)


Quantitative LC-MS/MS Assays for Warfarin Metabolism in Clinical or Preclinical Studies

This compound serves as a primary analytical reference standard for developing and validating LC-MS/MS methods to quantify warfarin's complete metabolic profile in human plasma and urine. Given that >70% of 7-hydroxywarfarin is excreted as this glucuronide, its accurate quantification is essential for determining true metabolic clearance and for assessing the impact of genetic polymorphisms (e.g., CYP2C9, UGT1A1) or drug-drug interactions on warfarin disposition [1].

In Vitro Enzyme Kinetics and UGT Isoform Phenotyping

As the terminal product of UGT1A1- and UGT1A10-mediated conjugation, this glucuronide is the requisite analytical standard for in vitro enzyme kinetic studies. It is used to generate calibration curves for quantifying UGT activity in human liver microsomes, recombinant UGT supersomes, and hepatocyte assays. This enables precise determination of kinetic parameters (Km, Vmax, Ki) for 7-hydroxywarfarin glucuronidation and facilitates isoform-specific reaction phenotyping [2].

Investigating Regio- and Enantioselective Glucuronidation Mechanisms

The compound is essential for studies dissecting the regio- and enantioselectivity of warfarin conjugation. Because 7-hydroxywarfarin is glucuronidated at two distinct sites (C4 and C7) and its R- and S-enantiomers exhibit differential kinetics, this reference standard allows researchers to chromatographically resolve and quantify these specific products. Such studies are critical for understanding the molecular determinants of substrate recognition by UGT enzymes [3].

Pharmacogenetic Studies of UGT1A1 Variability

In pharmacogenetic research, this glucuronide is the direct metabolite used to assess the functional impact of UGT1A1 polymorphisms (e.g., UGT1A1*28 associated with Gilbert's syndrome) on warfarin metabolism. Quantifying the formation of this specific conjugate enables correlation of genotype with enzymatic phenotype, informing personalized dosing strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy Warfarin |A-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.